molecular formula C16H14N4OS2 B4422088 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide

Cat. No. B4422088
M. Wt: 342.4 g/mol
InChI Key: VQVYRPJJQOHUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide, also known as MPTA, is a chemical compound that has gained significant attention from the scientific community in recent years. MPTA has been found to have a wide range of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide is its potential as a new drug candidate for the treatment of various diseases. However, there are also several limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another potential direction is the investigation of this compound as a potential antibiotic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide has been found to have a wide range of potential applications in the field of medicinal chemistry. Several studies have investigated the use of this compound as a potential anticancer agent, with promising results. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-3-5-12(6-4-11)13-9-22-16(19-13)20-14(21)10-23-15-17-7-2-8-18-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYRPJJQOHUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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